molecular formula C13H8BrClN2O4 B14693570 5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide CAS No. 33581-00-9

5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide

Cat. No.: B14693570
CAS No.: 33581-00-9
M. Wt: 371.57 g/mol
InChI Key: QJPCBCIKKFCSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide: is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of bromine, chlorine, hydroxyl, and nitro functional groups attached to a benzamide core. Its molecular formula is C13H8BrClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, 5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to inhibit certain enzymes makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific enzyme targeted and the biological context .

Comparison with Similar Compounds

  • 5-Bromo-n-(4-chlorophenyl)-2-fluorobenzamide
  • 5-Bromo-n-(3-chlorophenyl)-2-fluorobenzamide
  • 5-Bromo-n-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide

Comparison: Compared to its similar compounds, 5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groupsThe hydroxyl group allows for oxidation reactions, while the nitro group can undergo reduction, making it versatile in chemical synthesis .

Properties

CAS No.

33581-00-9

Molecular Formula

C13H8BrClN2O4

Molecular Weight

371.57 g/mol

IUPAC Name

5-bromo-N-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C13H8BrClN2O4/c14-7-5-10(12(18)11(6-7)17(20)21)13(19)16-9-3-1-8(15)2-4-9/h1-6,18H,(H,16,19)

InChI Key

QJPCBCIKKFCSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.